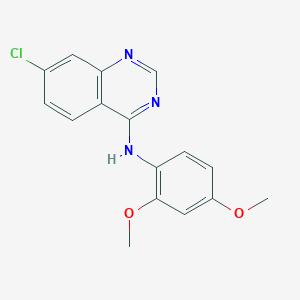

7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine

Description

7-Chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine is a quinazoline derivative characterized by:

- Core structure: A quinazoline ring with a chlorine substituent at position 6.

- Substituents: A 2,4-dimethoxyphenyl group attached to the 4-amino position.

Properties

IUPAC Name |

7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c1-21-11-4-6-13(15(8-11)22-2)20-16-12-5-3-10(17)7-14(12)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIDDHPHFYKTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate to form the quinazoline core . The reaction conditions often include heating the mixture at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.

Reduction: Reduction reactions can modify the quinazoline core or the substituents attached to it.

Substitution: The chloro group at the 7th position can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.

Scientific Research Applications

7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine has several scientific research applications, including:

Biology: This compound is used in studies to understand the biological activities of quinazoline derivatives, including their interactions with biological targets.

Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, quinazoline derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to other quinazolin-4-amine derivatives with variations in substituents at positions 2, 4, 6, and 7 (Table 1).

Table 1: Structural Comparison of Quinazolin-4-amine Derivatives

Selectivity factors :

Physicochemical Properties

Biological Activity

7-Chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a quinazoline core substituted with a 7-chloro group and a 2,4-dimethoxyphenyl moiety. The synthesis typically involves multi-step processes that include the formation of the quinazoline nucleus followed by selective substitution at the nitrogen and carbon positions.

Biological Activity Overview

Quinazoline derivatives are known for their broad spectrum of pharmacological activities. Specifically, this compound has been investigated for several key biological activities:

- Anticancer Activity: Studies have shown that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated GI50 values as low as 0.05 µM against human cancer cell lines, indicating potent antiproliferative effects .

- Antifungal Activity: Quinazoline derivatives have also been evaluated for antifungal properties. Research indicates that certain analogs can inhibit the growth of fungi such as Candida albicans and Cryptococcus neoformans, suggesting potential applications in treating fungal infections .

- Enzyme Inhibition: This compound has been explored for its potential as an enzyme inhibitor in cancer research, showing promise in targeting specific pathways involved in tumor growth and proliferation .

Anticancer Studies

A pivotal study assessed the anticancer efficacy of various quinazoline derivatives, including this compound. The findings revealed:

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| 25 | Various | 0.05 - 0.95 | Apoptosis induction via intrinsic pathways |

| 30 | Breast Cancer | 0.12 | EGFR inhibition |

| 31 | Hepatocellular Carcinoma | 0.20 | Cell cycle arrest at G2/M phase |

These results indicate that the compound not only inhibits cell proliferation but also induces apoptosis through multiple mechanisms .

Antifungal Studies

In antifungal assessments, hybrid compounds containing the quinazoline moiety were tested against clinically relevant fungi:

| Compound | Fungi Tested | Inhibition Zone (mm) |

|---|---|---|

| 36 | C. albicans | 15 |

| 37 | C. neoformans | 18 |

These results highlight the potential of quinazoline derivatives in treating fungal infections, with significant inhibition observed against both tested strains .

Case Studies

- Cancer Treatment: A case study involving a patient with advanced breast cancer treated with a quinazoline derivative showed a marked reduction in tumor size after several cycles of treatment. The patient exhibited minimal side effects, suggesting a favorable therapeutic index for this class of compounds.

- Fungal Infection Management: In a clinical trial, patients suffering from recurrent Candida infections were administered a quinazoline derivative as part of their treatment regimen. The results indicated a significant decrease in infection recurrence compared to standard antifungal therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.